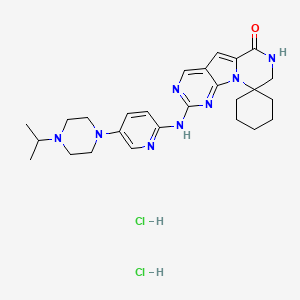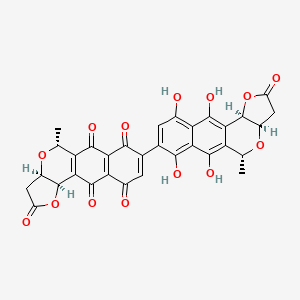![molecular formula C16H20N4O3S B607657 N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1654725-02-6](/img/structure/B607657.png)
N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
GLPG-1837 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of CFTR potentiators.
Biology: The compound is employed in cellular and molecular biology studies to understand the mechanisms of CFTR modulation.
Mécanisme D'action
GLPG-1837 exerts its effects by binding to specific sites on the CFTR protein, enhancing its activity. The compound increases the open probability of the CFTR channel, allowing for improved chloride ion transport across cell membranes. This helps to restore the balance of salt and water in cells, alleviating the symptoms of cystic fibrosis . The molecular targets include specific amino acid residues within the CFTR protein, and the pathways involved are related to ion transport and cellular homeostasis .
Analyse Biochimique
Biochemical Properties
GLPG1837 plays a crucial role in biochemical reactions by interacting with the CFTR protein. The compound enhances the activity of CFTR by increasing its open probability, which allows for improved chloride ion transport. GLPG1837 has been shown to interact with specific mutant forms of CFTR, such as F508del and G551D, with EC50 values of 3 nM and 339 nM, respectively . The nature of these interactions involves binding to the CFTR protein and stabilizing its open conformation, which facilitates chloride ion flow through the channel.
Cellular Effects
The effects of GLPG1837 on various types of cells and cellular processes are profound. In epithelial cells, GLPG1837 enhances chloride ion transport by potentiating the activity of CFTR. This leads to improved hydration of the airway surface liquid, which is crucial for mucociliary clearance in the respiratory tract. Additionally, GLPG1837 influences cell signaling pathways by modulating the activity of CFTR, which can impact gene expression and cellular metabolism. The compound has been shown to increase the conductivity of the G551D CFTR channel with a potency of 181 nM .
Molecular Mechanism
The mechanism of action of GLPG1837 involves its binding interactions with the CFTR protein. GLPG1837 binds to specific sites on the CFTR protein, stabilizing its open conformation and enhancing its gating function. This binding interaction is reversible, allowing for the modulation of CFTR activity in response to the presence of the compound. The molecular docking studies have identified potential binding sites for GLPG1837, including residues D924, N1138, and S1141 . These interactions result in increased chloride ion transport and improved CFTR function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GLPG1837 have been observed to change over time. The compound has demonstrated stability under various conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that GLPG1837 maintains its potentiating effects on CFTR over extended periods, with no significant degradation observed. Long-term effects on cellular function include sustained improvement in chloride ion transport and enhanced CFTR activity.
Dosage Effects in Animal Models
The effects of GLPG1837 vary with different dosages in animal models. Studies have shown that GLPG1837 is generally well-tolerated at various dosages, with no significant adverse effects observed at therapeutic levels . At higher doses, there may be potential toxic effects, including disruptions in electrolyte balance and cellular homeostasis. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
GLPG1837 is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites. These metabolites retain the ability to potentiate CFTR activity, contributing to the overall therapeutic effects of GLPG1837. The metabolic pathways also involve interactions with cytochrome P450 enzymes, which play a role in the compound’s biotransformation and clearance from the body .
Transport and Distribution
The transport and distribution of GLPG1837 within cells and tissues are mediated by specific transporters and binding proteins. GLPG1837 is efficiently taken up by epithelial cells, where it localizes to the cell membrane and interacts with CFTR. The compound’s distribution within tissues is influenced by its binding affinity to CFTR and other cellular components. This localization is crucial for its therapeutic effects, as it ensures that GLPG1837 reaches the target sites where CFTR is expressed .
Subcellular Localization
The subcellular localization of GLPG1837 is primarily at the cell membrane, where it interacts with CFTR. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to CFTR to exert its potentiating effects. Targeting signals and post-translational modifications may play a role in directing GLPG1837 to specific compartments or organelles within the cell. This precise localization is essential for the compound’s efficacy in enhancing CFTR function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GLPG-1837 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the thieno[2,3-c]pyran core: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the pyrazole ring: This is achieved through a condensation reaction with a hydrazine derivative.
Functionalization: Various functional groups are introduced to enhance the potency and selectivity of the compound.
Industrial Production Methods
Industrial production of GLPG-1837 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
GLPG-1837 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products
Comparaison Avec Des Composés Similaires
GLPG-1837 is compared with other CFTR potentiators such as VX-770 (Ivacaftor). While both compounds enhance CFTR activity, GLPG-1837 has shown improved potency and selectivity for certain CFTR mutations . Similar compounds include:
VX-770 (Ivacaftor): Another CFTR potentiator used in the treatment of cystic fibrosis.
VX-809 (Lumacaftor): A CFTR corrector that works in combination with potentiators to enhance CFTR function.
VX-661 (Tezacaftor): Another CFTR corrector used in combination therapies.
GLPG-1837 stands out due to its unique chemical structure and its ability to target specific CFTR mutations with high potency and selectivity .
Propriétés
IUPAC Name |
N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTGYZMBQPXTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1654725-02-6 | |
| Record name | GLPG-1837 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLPG-1837 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLPG-1837 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)




![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)
